molecular formula C14H18N4O B4199819 (2-Ethylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone

(2-Ethylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone

Cat. No.: B4199819
M. Wt: 258.32 g/mol
InChI Key: UHZUYJYEAMHOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

(2-Ethylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a selective protein inhibitor.

    Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.

Mechanism of Action

The mechanism of action of (2-Ethylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone involves its interaction with specific molecular targets, such as CDK2/cyclin A2. This interaction inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-11-6-3-4-8-17(11)14(19)12-10-16-18-9-5-7-15-13(12)18/h5,7,9-11H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZUYJYEAMHOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C3N=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.